molecular formula C29H41N3O8 B12391429 Pomalidomide-C6-O-C5-O-C4-COOH

Pomalidomide-C6-O-C5-O-C4-COOH

Cat. No.: B12391429
M. Wt: 559.7 g/mol
InChI Key: STEWOGZNWZMCIJ-UHFFFAOYSA-N
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Description

Pomalidomide-C6-O-C5-O-C4-COOH is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It is based on the structure of Pomalidomide, a well-known immunomodulatory drug. This compound is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C6-O-C5-O-C4-COOH involves multiple steps, starting from the base compound Pomalidomide. The process includes the attachment of linker molecules to the Pomalidomide structure. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl sulfoxide) and may require ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is then purified and tested for quality assurance before being used in further applications .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C6-O-C5-O-C4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified linker structures. These derivatives can have different biological activities and are used in various research applications .

Scientific Research Applications

Pomalidomide-C6-O-C5-O-C4-COOH has a wide range of scientific research applications, including:

Mechanism of Action

Pomalidomide-C6-O-C5-O-C4-COOH exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-C6-O-C5-O-C4-COOH is unique due to its specific linker structure, which allows for the creation of diverse PROTACs. This versatility makes it a valuable tool in drug discovery and development, offering the potential for targeted protein degradation with high specificity .

Properties

Molecular Formula

C29H41N3O8

Molecular Weight

559.7 g/mol

IUPAC Name

5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoic acid

InChI

InChI=1S/C29H41N3O8/c33-24-15-14-23(27(36)31-24)32-28(37)21-11-10-12-22(26(21)29(32)38)30-16-5-1-2-6-17-39-18-7-3-8-19-40-20-9-4-13-25(34)35/h10-12,23,30H,1-9,13-20H2,(H,34,35)(H,31,33,36)

InChI Key

STEWOGZNWZMCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCOCCCCCOCCCCC(=O)O

Origin of Product

United States

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